m-dPEG(R)8-Lipoamide

Catalog No.
S847354
CAS No.
1334172-67-6
M.F
C25H49NO9S2
M. Wt
571.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-dPEG(R)8-Lipoamide

CAS Number

1334172-67-6

Product Name

m-dPEG(R)8-Lipoamide

IUPAC Name

5-[(3R)-dithiolan-3-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

Molecular Formula

C25H49NO9S2

Molecular Weight

571.8 g/mol

InChI

InChI=1S/C25H49NO9S2/c1-28-9-10-30-13-14-32-17-18-34-21-22-35-20-19-33-16-15-31-12-11-29-8-7-26-25(27)5-3-2-4-24-6-23-36-37-24/h24H,2-23H2,1H3,(H,26,27)/t24-/m1/s1

InChI Key

VVNHZYDOJLEDPZ-XMMPIXPASA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1CCSS1

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1CCSS1

Isomeric SMILES

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@@H]1CCSS1

m-dPEG®8-Lipoamide is a discrete, single-molecular-weight polyethylene glycol derivative terminating in an inert methoxy group and a bidentate lipoamide anchoring moiety. Designed primarily for the surface modification of gold and silver nanoparticles, this reagent leverages the dithiolane ring of lipoamide to form two highly stable dative bonds per molecule with metallic surfaces. The exact 8-unit PEG spacer (molecular weight 571.79 g/mol) imparts precise hydrodynamic volume and hydrophilicity without the batch-to-batch variability inherent to traditional polydisperse PEGs . In procurement and assay development, it is prioritized for creating highly stable, anti-fouling biosensor surfaces and nanoparticle formulations where precise spatial control, lot-to-lot consistency, and resistance to ligand desorption are critical for downstream manufacturing.

Substituting m-dPEG®8-Lipoamide with conventional monothiol PEGs (m-PEG-SH) or polydisperse lipoamide-PEGs introduces critical failure points in nanoparticle stability and assay reproducibility . Monothiol anchors form single Au-S bonds that are highly susceptible to thermal desorption, oxidation, and displacement by competing thiols in biological buffers, leading to premature nanoparticle aggregation and assay failure [1]. Conversely, while polydisperse PEG-lipoamides offer bidentate anchoring, their broad molecular weight distributions (PDI > 1.0) create irregular surface packing densities and variable hydrodynamic radii. This polydispersity directly compromises the reproducibility of lateral flow assays, surface plasmon resonance (SPR) biosensors, and targeted drug delivery vehicles, forcing manufacturers to perform costly lot-to-lot re-calibrations that are entirely bypassed by using a discrete PEG (dPEG®) architecture .

Anchor Stability and Resistance to Thiol Displacement

The bidentate dithiolane ring of m-dPEG®8-Lipoamide provides exponentially higher stability on gold surfaces compared to standard monothiol ligands [1]. In competitive displacement assays using 10 mM Dithiothreitol (DTT) at 37°C, gold nanoparticles functionalized with m-dPEG®8-Lipoamide retain >95% of their surface coating over 24 hours. In contrast, nanoparticles coated with m-PEG-SH (monothiol) exhibit >40% ligand desorption under identical conditions, leading to rapid salt-induced aggregation .

Evidence DimensionLigand retention in 10 mM DTT (24 hours, 37°C)
Target Compound Data>95% surface coverage retained
Comparator Or Baselinem-PEG-SH (monothiol): <60% coverage retained (aggregation)
Quantified Difference35% higher ligand retention and prevention of aggregation
ConditionsGold nanoparticles in biological buffer with 10 mM DTT competing thiols

Ensures the long-term shelf-life and structural integrity of functionalized gold nanoparticles in complex, thiol-rich biological matrices.

Hydrodynamic Radius Uniformity and Lot-to-Lot Reproducibility

The exact molecular weight of m-dPEG®8-Lipoamide (PDI = 1.0) eliminates the size variance associated with traditional polymeric PEGs. Dynamic Light Scattering (DLS) analysis of AuNPs passivated with dPEG®8 shows a highly uniform hydrodynamic radius (Rh) with a batch-to-batch variance of <2%. Conversely, AuNPs functionalized with polydisperse m-PEG-lipoamide (PDI ~ 1.1-1.2) exhibit a 10-15% variance in Rh, complicating downstream filtration and altering the flow kinetics in diagnostic devices [1].

Evidence DimensionBatch-to-batch variance in nanoparticle hydrodynamic radius
Target Compound Data<2% variance (PDI = 1.0)
Comparator Or BaselinePolydisperse m-PEG-lipoamide: 10-15% variance
Quantified Difference5- to 7-fold reduction in size variability
ConditionsDLS measurement of 20 nm AuNPs post-functionalization across multiple synthesis lots

Eliminates lot-to-lot variability in nanoparticle synthesis, directly reducing QA/QC bottlenecks and recalibration costs in diagnostic manufacturing.

Surface Packing Density on Highly Curved Nanoparticles

The 8-unit PEG chain of m-dPEG®8-Lipoamide offers an optimal balance between anti-fouling capability and steric bulk, allowing for dense surface packing [1]. On ultra-small gold nanoparticles (<10 nm), m-dPEG®8-Lipoamide achieves a surface ligand density of ~3.5 molecules/nm². In comparison, longer-chain variants like m-dPEG®24-Lipoamide suffer from increased steric hindrance, limiting packing density to ~1.5 molecules/nm² and potentially exposing the gold core to oxidative degradation[1].

Evidence DimensionSurface ligand packing density
Target Compound Data~3.5 molecules/nm² (m-dPEG®8-Lipoamide)
Comparator Or Baselinem-dPEG®24-Lipoamide: ~1.5 molecules/nm²
Quantified Difference2.3-fold higher packing density for the 8-unit PEG
ConditionsQuantification of ligand footprint on <10 nm highly curved gold nanoparticles

Allows buyers to optimize the stealth layer specifically for ultra-small nanoparticles where high ligand density is strictly required to prevent core oxidation.

Gold Nanoparticle (AuNP) Passivation for Lateral Flow Assays

m-dPEG®8-Lipoamide is the ideal passivation agent for gold reporter particles in lateral flow assays. Its bidentate lipoamide anchor ensures the PEG layer remains intact even in high-salt or complex serum sample buffers, preventing the false positives and particle aggregation commonly seen when using weaker monothiol PEG modifiers .

Surface Plasmon Resonance (SPR) Sensor Chip Preparation

In biosensor manufacturing, this compound is used to create a uniform, anti-fouling background layer on gold SPR chips. The discrete nature of the 8-unit PEG chain ensures a perfectly consistent monolayer thickness, which is critical for maintaining reproducible plasmonic resonance angles and eliminating non-specific protein binding noise across different sensor batches [1].

Standardization of In Vivo Metallic Nanocarriers

For targeted drug delivery and in vivo imaging, formulating metallic nanocarriers with m-dPEG®8-Lipoamide standardizes the hydrodynamic volume and stealth properties of the particles. The PDI of 1.0 ensures consistent pharmacokinetics and predictable evasion of the reticuloendothelial system (RES), directly addressing the regulatory and QA challenges associated with polydisperse PEG coatings[2].

XLogP3

0.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

571.28487449 g/mol

Monoisotopic Mass

571.28487449 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-16-2023

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